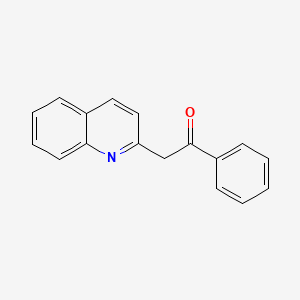

1-Phenyl-2-(quinolin-2-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-2-quinolin-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO/c19-17(14-7-2-1-3-8-14)12-15-11-10-13-6-4-5-9-16(13)18-15/h1-11H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIHMEDBBAZVCAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC2=NC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90277648 | |

| Record name | 1-phenyl-2-(quinolin-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1531-38-0 | |

| Record name | NSC3329 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3329 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-phenyl-2-(quinolin-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Characterization and Spectroscopic Analysis of 1 Phenyl 2 Quinolin 2 Yl Ethanone

Advanced Spectroscopic Techniques for Structural Elucidation

The determination of the precise arrangement of atoms in 1-Phenyl-2-(quinolin-2-yl)ethanone relies on the application of sophisticated spectroscopic methods. These techniques, including Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (FT-IR and Raman), provide complementary information that, when combined, allows for an unambiguous assignment of the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the connectivity and spatial relationships of protons and carbon atoms can be determined with high precision.

The ¹H NMR spectrum of this compound provides a detailed fingerprint of the proton environments within the molecule. The spectrum is characterized by a series of signals in the aromatic and aliphatic regions, each corresponding to a unique set of protons.

Based on available data for 2-(2-quinolyl)acetophenone, an alternative name for the target compound, the following proton chemical shift assignments can be made. The spectrum, recorded in DMSO-d₆, exhibits a notable downfield singlet at approximately 15.57 ppm, which is characteristic of an enolic proton, suggesting that the compound may exist in equilibrium with its enol tautomer in solution.

The methylene (B1212753) protons (CH₂) situated between the phenyl and quinolinyl groups are expected to appear as a singlet around 6.26 ppm. The protons of the phenyl ring and the quinoline (B57606) ring system resonate in the aromatic region, typically between 7.0 and 8.0 ppm. Specifically, a doublet at approximately 7.05 ppm (J = 9.1 Hz) and a triplet at 7.25 ppm (J = 7.3 Hz) can be attributed to protons on the quinoline ring. A multiplet observed between 7.36 and 7.42 ppm likely corresponds to three of the protons on the phenyl ring. Further downfield, a triplet at 7.53 ppm (J = 7.6 Hz) and doublets at 7.60 ppm (J = 8.2 Hz) and 7.64 ppm (J = 7.8 Hz) are assigned to the remaining protons of the quinoline and phenyl rings. A multiplet in the range of 7.83-7.92 ppm accounts for the remaining three aromatic protons.

Table 1: ¹H NMR Chemical Shift Assignments for this compound

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 15.57 | Singlet | - | Enolic OH |

| 7.83-7.92 | Multiplet | - | 3H, Aromatic |

| 7.64 | Doublet | 7.8 | 1H, Aromatic |

| 7.60 | Doublet | 8.2 | 1H, Aromatic |

| 7.53 | Triplet | 7.6 | 1H, Aromatic |

| 7.36-7.42 | Multiplet | - | 3H, Aromatic |

| 7.25 | Triplet | 7.3 | 1H, Aromatic |

| 7.05 | Doublet | 9.1 | 1H, Aromatic |

| 6.26 | Singlet | - | 2H, -CH₂- |

Note: Data is based on ¹H NMR of 2-(2-quinolyl)acetophenone in DMSO-d₆.

The carbonyl carbon (C=O) of the ketone group is anticipated to be the most downfield signal, typically appearing in the range of 190-200 ppm. The quaternary carbons of the quinoline and phenyl rings will also exhibit distinct signals in the aromatic region, generally between 120 and 160 ppm. The methylene carbon (-CH₂-) adjacent to the carbonyl group and the quinoline ring is expected to resonate in the range of 40-50 ppm. The remaining aromatic carbons will produce a series of signals in the 120-140 ppm region. The precise assignment of each carbon signal would require further 2D NMR experiments such as HSQC and HMBC.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | Predicted Chemical Shift Range (ppm) |

| Carbonyl (C=O) | 190 - 200 |

| Aromatic (C, CH) | 120 - 160 |

| Methylene (-CH₂-) | 40 - 50 |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key functional groups. A strong absorption band in the region of 1680-1700 cm⁻¹ is indicative of the C=O stretching vibration of the ketone. The presence of aromatic rings (phenyl and quinoline) will be confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-H bending vibrations of the aromatic rings will give rise to signals in the fingerprint region (below 1000 cm⁻¹). The C-N stretching vibration of the quinoline ring is expected in the 1300-1400 cm⁻¹ range.

Table 3: Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| > 3000 | Medium to Weak | Aromatic C-H | Stretching |

| 1680 - 1700 | Strong | Ketone C=O | Stretching |

| 1450 - 1600 | Medium to Strong | Aromatic C=C | Stretching |

| 1300 - 1400 | Medium | Quinoline C-N | Stretching |

| < 1000 | Medium to Strong | Aromatic C-H | Bending |

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show a strong band for the symmetric C=C stretching vibrations of the aromatic rings. The C=O stretching vibration, while strong in the IR, may appear as a weaker band in the Raman spectrum. The breathing modes of the aromatic rings, which involve the symmetric expansion and contraction of the rings, are often prominent in Raman spectra and would be expected in the 900-1200 cm⁻¹ region.

Table 4: Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 1580 - 1620 | Strong | Aromatic C=C | Symmetric Stretching |

| 900 - 1200 | Medium to Strong | Aromatic Rings | Breathing Modes |

| 1680 - 1700 | Weak to Medium | Ketone C=O | Stretching |

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The absorption of ultraviolet and visible light by organic molecules is confined to specific functional groups, known as chromophores, which contain valence electrons with low excitation energy. shu.ac.uk In the case of this compound, the presence of both phenyl and quinoline rings, along with the carbonyl group, gives rise to a complex UV-Vis spectrum. The electronic transitions observed are primarily of the π → π* and n → π* types. shu.ac.ukuzh.ch

π → π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. uzh.chlibretexts.org They are characteristic of the unsaturated phenyl and quinoline ring systems. These transitions typically result in strong absorption bands, with molar absorptivity values often in the range of 1000 to 10,000 L mol⁻¹ cm⁻¹. shu.ac.uk

n → π Transitions:* These transitions occur when an electron from a non-bonding orbital (n), such as the lone pair on the oxygen atom of the carbonyl group, is promoted to an antibonding π* orbital. uzh.chlibretexts.org Compared to π → π* transitions, n → π* transitions are of lower energy, appearing at longer wavelengths, and have a significantly lower intensity, with molar absorptivities generally between 10 and 100 L mol⁻¹ cm⁻¹. shu.ac.uk

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. mcmaster.ca For this compound (C₁₇H₁₃NO), the molecular ion peak would correspond to its molecular weight. bldpharm.com

The fragmentation of organic molecules in a mass spectrometer follows predictable pathways, often involving the cleavage of the weakest bonds and the formation of stable carbocations and neutral fragments. mcmaster.ca While specific fragmentation data for the title compound is not detailed in the provided results, general principles can be applied. The fragmentation of related quinoline derivatives often involves the loss of substituents from the quinoline ring or cleavage of the side chains. mcmaster.ca For instance, studies on ketamine analogues, which share some structural similarities, show characteristic fragmentation pathways involving α-cleavage and further losses of small molecules like CO. nih.gov The fragmentation of this compound would likely involve cleavage at the C-C bond between the carbonyl group and the methylene bridge, as well as fragmentation of the quinoline and phenyl rings.

X-ray Crystallography and Solid-State Structural Investigations

Single Crystal X-ray Diffraction Studies of this compound Derivatives

Single crystal X-ray diffraction provides precise information about the three-dimensional arrangement of atoms within a crystal. Studies on derivatives of this compound, such as 1-(4-phenylquinolin-2-yl)propan-1-one, reveal detailed structural parameters. nih.gov For example, 1-(4-phenylquinolin-2-yl)propan-1-one crystallizes in the orthorhombic space group P2₁2₁2₁ with four molecules per unit cell. nih.gov The quinoline ring itself is largely planar, but the attached phenyl ring is often twisted out of this plane, with a significant torsion angle. nih.gov In the case of 1-(4-phenylquinolin-2-yl)propan-1-one, this torsion angle is 49.5(1)°. nih.gov

| Compound | Crystal System | Space Group | Key Torsion Angle (°) |

| 1-(4-phenylquinolin-2-yl)propan-1-one | Orthorhombic | P2₁2₁2₁ | 49.5(1) (between quinoline and phenyl rings) nih.gov |

Analysis of Crystal Packing Motifs and Supramolecular Interactions

The arrangement of molecules in the crystal lattice is governed by intermolecular interactions, which dictate the crystal packing motifs. In derivatives of this compound, various non-covalent interactions play a crucial role in stabilizing the crystal structure. These can include hydrogen bonds, C–H···π interactions, and π–π stacking interactions. nih.govnih.gov For instance, in the crystal structure of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone, intermolecular C–H···O and C–H···N hydrogen bonds are observed, along with C–H···π and weak π–π stacking interactions between the aromatic rings. nih.govdoaj.org Similar interactions are expected to influence the packing of this compound and its derivatives, leading to the formation of complex three-dimensional supramolecular architectures. researchgate.net

Reactivity and Synthetic Transformations of 1 Phenyl 2 Quinolin 2 Yl Ethanone

Enolate Reactivity of the Ethanone (B97240) Moiety

The ethanone bridge in 1-Phenyl-2-(quinolin-2-yl)ethanone is the hub of its reactivity. The presence of protons on the carbon alpha to the carbonyl group (the methylene (B1212753) bridge) renders them acidic, allowing for the formation of a nucleophilic enolate anion under basic conditions. youtube.comutexas.edu

Formation and Stabilization of the Enolate Anion and Zwitterionic Forms

The formation of the enolate of this compound is achieved by treating the ketone with a suitable base. The base abstracts a proton from the α-carbon, the carbon atom situated between the carbonyl group and the quinoline (B57606) ring. masterorganicchemistry.com The resulting anion is a resonance-stabilized species. youtube.com The negative charge is delocalized between the α-carbon and the oxygen atom of the carbonyl group, with a significant portion of the charge residing on the more electronegative oxygen atom. masterorganicchemistry.com This delocalization is the primary factor contributing to the stability of the enolate ion. masterorganicchemistry.comucsb.edu

Due to the presence of both an acidic α-proton and a basic nitrogen atom within the quinoline ring, this compound has the potential to exist in a zwitterionic form. This occurs through an intramolecular acid-base reaction where the α-proton is transferred to the quinoline nitrogen. The stability of such zwitterionic forms is often influenced by hydrogen bonding and π-π stacking interactions, similar to those observed in molecules like L-phenylalanine. nih.gov

Reactions with Electrophiles and Nucleophiles

Enolates are potent nucleophiles and readily react with a wide array of electrophiles. masterorganicchemistry.comlibretexts.org The enolate of this compound typically reacts at the α-carbon, forming a new carbon-carbon or carbon-heteroatom bond. masterorganicchemistry.com

Reactions with Electrophiles:

Alkylation: In the presence of a strong, non-nucleophilic base like lithium diisopropylamide (LDA), the ketone can be fully converted to its lithium enolate. libretexts.orglibretexts.org Subsequent treatment with an alkyl halide (e.g., methyl iodide) results in an SN2 reaction, where the enolate displaces the halide to form a new C-C bond at the alpha position. youtube.com

Halogenation: Base-promoted halogenation occurs rapidly when the enolate reacts with halogens like bromine (Br₂). libretexts.org This reaction can be difficult to control and may lead to polyhalogenated products because the acidity of the remaining α-protons increases with each halogen substitution. youtube.com

Reactions with Nucleophiles: While the enolate itself is nucleophilic, the parent ketone contains an electrophilic center at the carbonyl carbon. This site is susceptible to attack by external nucleophiles. For instance, reducing agents like sodium borohydride (B1222165) can attack the carbonyl carbon to yield the corresponding alcohol.

Base-Mediated and Radiation-Induced Activation Pathways

Base-Mediated Activation: This is the most common pathway for activating the ethanone moiety. The choice of base is critical and depends on the desired outcome. libretexts.org

Weak Bases (e.g., Hydroxide (B78521), Alkoxides): These bases establish an equilibrium with the ketone, resulting in a low concentration of the enolate anion. masterorganicchemistry.comlibretexts.org These conditions are suitable for reactions like the aldol (B89426) condensation. utexas.edu

Strong Bases (e.g., LDA, NaH): For reactions requiring complete and irreversible deprotonation, such as alkylations, a strong base is necessary. libretexts.org These bases quantitatively convert the ketone to its enolate, preventing side reactions associated with the presence of both the ketone and strong nucleophilic bases like hydroxide. libretexts.org

Radiation-Induced Activation: Activation of this molecule through radiation is a less conventional pathway. While photochemical reactions of ketones are well-known, specific data on radiation-induced enolate formation or subsequent reactivity for this compound is not extensively documented in the reviewed literature. Activation typically proceeds through well-established base-mediated chemical transformations.

Cascade and Rearrangement Reactions

Under specific conditions, this compound and its derivatives can undergo complex multi-step transformations, including oxidative couplings and unusual rearrangements.

Oxidative Coupling Reactions (e.g., Modified Darzen Reaction)

Research on the closely related compound, 1-(2-methyl-4-phenylquinolin-3-yl)ethanone, demonstrates its ability to undergo an efficient one-pot oxidative coupling with ethanol (B145695) in a modified Darzen reaction. rsc.org This reaction proceeds through a cascade sequence under oxidative conditions:

Bromination: The α-carbon is first brominated.

Aldol Condensation: This is followed by an aldol-type condensation with ethanol.

Substitution: A final substitution step leads to the formation of anti-α,β-epoxy ketones. rsc.org

This transformation highlights a sophisticated pathway where multiple reactive intermediates are generated and consumed in a single pot to build a complex molecular architecture. rsc.org

Deacetylative Transformations and Unusual Rearrangement Pathways

Intriguing reactivity is observed when the reaction conditions for the aforementioned coupling are slightly altered. In a study involving 1-(2-methyl-4-phenylquinolin-3-yl)ethanone, conducting the reaction with N-Bromosuccinimide (NBS) and a base but in the absence of an oxidant, triggers an unusual rearrangement. rsc.org Instead of the expected coupling product, the molecule undergoes a deacetylative transformation. This pathway involves the cleavage of the acetyl group and results in the formation of a 3-hydroxylated quinoline derivative. rsc.org This unexpected outcome underscores the delicate balance of reactivity and the potential for accessing novel molecular scaffolds through subtle changes in reaction parameters. rsc.org

Table of Reaction Pathways for a 1-Phenyl-2-(quinolin-yl)ethanone Derivative

| Reaction Type | Key Reagents | Major Product | Reference |

| Modified Darzen Oxidative Coupling | Ethanol, Oxidant, Base | anti-α,β-Epoxy ketone | rsc.org |

| Deacetylative Rearrangement | N-Bromosuccinimide (NBS), Base (no oxidant) | 3-Hydroxy quinoline derivative | rsc.org |

Formation of Highly Functionalized Heterocyclic Systems (e.g., α,β-Epoxy Ketones)

The methylene group situated between the phenyl and the quinolinylcarbonyl moieties in this compound provides a reactive site for various synthetic transformations, including the formation of highly functionalized heterocyclic systems. One notable example is the synthesis of α,β-epoxy ketones, also known as glycidic ketones. These compounds are valuable synthetic intermediates.

A common method for the preparation of α,β-epoxy ketones from ketones and aldehydes or esters is the Darzens condensation. This reaction involves the base-mediated condensation of a ketone with an α-halo ester to form an α,β-epoxy ester (glycidic ester), which can then be converted to the corresponding ketone. researchgate.net A modified Darzen reaction has been successfully applied to a related quinoline derivative, 1-(2-methyl-4-phenylquinolin-3-yl)ethanone, to produce anti-α,β-epoxy ketones. researchgate.netrsc.org This suggests a viable pathway for the epoxidation of this compound. The reaction proceeds through a cascade sequence involving bromination and aldol condensation followed by substitution under oxidative conditions. researchgate.netrsc.org

Visible-light-promoted photoredox catalysis presents another modern approach for synthesizing α,β-epoxy ketones from styrenes and benzaldehydes, proceeding through acyl radical intermediates. organic-chemistry.org Additionally, protocols utilizing bifunctional sulfonium/phosphonium ylides have been developed for the rapid construction of α,β-unsaturated epoxy ketones. rsc.org

Table 1: Potential Reaction Conditions for the Synthesis of α,β-Epoxy Ketones

| Reagents & Conditions | Reaction Type | Product Type |

|---|---|---|

| Aldehyde, Base (e.g., NaOEt) | Darzens Condensation | α,β-Epoxy ketone |

| N-Bromosuccinimide (NBS), Base, Oxidant | Modified Darzen Reaction | anti-α,β-Epoxy ketone |

Regioselective Transformations on the Quinoline Ring System

The quinoline ring is a fused heterocyclic system consisting of a benzene (B151609) ring and a pyridine (B92270) ring. researchgate.net This structure results in differential reactivity towards electrophilic and nucleophilic substitution, allowing for regioselective transformations. researchgate.netresearchgate.net The reactivity of the quinoline ring in this compound is influenced by the presence of the phenyl-ethanone substituent at the 2-position.

Electrophilic Substitution:

The pyridine ring in quinoline is electron-deficient due to the electron-withdrawing effect of the nitrogen atom. Consequently, it is deactivated towards electrophilic attack compared to the benzene ring. researchgate.net Electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, therefore preferentially occur on the carbocyclic (benzene) ring at positions 5 and 8. researchgate.net The substituent at the 2-position of this compound is expected to exert a deactivating effect on the entire quinoline nucleus, but the selectivity for substitution on the benzene ring should be maintained.

Nucleophilic Substitution:

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at positions 2 and 4. researchgate.netmdpi.com In this compound, the 2-position is already substituted. However, activation of the quinoline ring, for instance by N-oxidation, can facilitate nucleophilic substitution. mdpi.com For example, quinoline N-oxides can undergo palladium-catalyzed C2 arylation with good regioselectivity. mdpi.com While the 2-position is blocked in the title compound, this activation strategy could potentially facilitate substitution at other positions of the pyridine ring. Catalyst-free nucleophilic substitution of hydrogen in quinolines by acylethynylpyrroles has also been reported to occur stereoselectively at the 2-position. rsc.org

The presence of a good leaving group, such as a halogen, at the 4-position of a quinoline ring allows for a variety of nucleophilic substitution reactions, leading to the introduction of amino, azido, and hydrazino groups. mdpi.comresearchgate.net

Table 2: Regioselectivity of Reactions on the Quinoline Ring

| Reaction Type | Reagent Type | Preferred Position(s) | Ring |

|---|---|---|---|

| Electrophilic Substitution | Electrophiles (e.g., NO₂⁺, Br⁺, SO₃) | 5 and 8 | Benzene |

Computational and Theoretical Investigations of 1 Phenyl 2 Quinolin 2 Yl Ethanone

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For 1-Phenyl-2-(quinolin-2-yl)ethanone, DFT calculations have been instrumental in understanding its fundamental characteristics.

Geometry Optimization and Conformational Analysis

Computational chemists employ geometry optimization to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this process involves calculating the molecular structure that possesses the lowest possible energy. nih.govrsc.org Conformational analysis, a related process, explores the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. nih.govarxiv.org

Studies on similar structures, such as 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines, have utilized molecular mechanics calculations and high-field NMR spectroscopy to determine preferred conformations. nih.gov For instance, it was found that the six-membered heterocyclic ring in these molecules often prefers a half-chair conformation with phenyl rings in a pseudo-equatorial position to minimize steric hindrance. nih.gov The optimization process for different conformers can be initiated from various starting geometries to ensure a thorough exploration of the conformational space. nih.govnih.gov The use of different basis sets in these calculations can have a notable effect on certain geometric parameters, such as bond lengths. rsc.org

Prediction of Vibrational Frequencies and Spectroscopic Corroboration

DFT calculations are highly effective in predicting the vibrational frequencies of molecules. These theoretical frequencies can then be compared with experimental data obtained from techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy. This comparison helps in the assignment of specific vibrational modes to the observed spectral bands. researchgate.netscirp.org

The process often involves scaling the calculated frequencies to account for anharmonicity and the approximations inherent in the theoretical methods. mdpi.com For instance, in a study of 2-phenyl-2-imidazoline, a good correlation was observed between the theoretical and experimental vibrational frequencies, allowing for a detailed assignment of the vibrational modes. scirp.org The potential energy distribution (PED) analysis is also employed to provide a quantitative measure of the contribution of different internal coordinates to each normal mode, aiding in a more precise assignment of the vibrational bands. researchgate.net

The accuracy of these predictions is dependent on the level of theory and the basis set used. For complex molecules, multi-molecular fragment models can sometimes provide a better fit to experimental spectra by considering intermolecular interactions like hydrogen bonding. mdpi.com

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations (e.g., GIAO Method)

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a valuable tool for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and accurate approach for predicting the NMR spectra of molecules. researchgate.net

By calculating the 1H and 13C NMR chemical shifts for an optimized geometry, researchers can compare the theoretical data with experimental spectra. researchgate.netacs.org This comparison can help confirm the proposed structure of a synthesized compound or distinguish between different isomers. For example, in the study of diastereoisomers of a spiro compound, GIAO NMR chemical shift calculations were instrumental in assigning the experimental spectra, a task that was challenging due to the high similarity of the spectra. researchgate.net The choice of the basis set, such as the 6-311G(d,p) level, has been shown to provide good agreement between experimental and calculated results for similar quinoline (B57606) derivatives. acs.org

Table 1: Representative Theoretical vs. Experimental Chemical Shifts

| Proton/Carbon | Experimental Shift (ppm) | Calculated Shift (ppm) |

| Aromatic-H | 7.47–8.26 | Varies by position |

| Aliphatic-H | 1.18–3.46 | Varies by position |

| Carbonyl-C | ~160-158 | Varies by method |

| Quinazoline-C2 | ~160-158 | Varies by method |

Note: The data in this table is illustrative and based on findings for similar compounds. acs.orgnih.gov Actual values for this compound would require specific calculations.

Electronic Absorption Spectra Simulations (e.g., Time-Dependent DFT, TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption spectra, providing insights into the electronic transitions within a molecule. cecam.orgffi.no By calculating the excitation energies and oscillator strengths, TD-DFT can predict the wavelengths of maximum absorption (λmax) that can be compared with experimental UV-Vis spectra. researchgate.netnih.gov

These calculations help in understanding the nature of the electronic transitions, for instance, whether they are π→π* or n→π* transitions. The accuracy of TD-DFT predictions depends on the choice of the exchange-correlation functional. cecam.org For complex systems, TD-DFT can be used to interpret experimental spectra and understand the factors influencing the electronic properties of the molecule. nih.gov

Quantum Chemical Descriptors and Reactivity Analysis

Quantum chemical descriptors derived from electronic structure calculations provide valuable information about the reactivity and stability of molecules.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Band Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). youtube.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (or band gap), is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

DFT calculations are used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. bhu.ac.inresearchgate.net This analysis helps in identifying the reactive sites within the molecule. For instance, the regions of the molecule where the HOMO is localized are likely to be the sites of nucleophilic attack, while regions with high LUMO density are susceptible to electrophilic attack. bhu.ac.in

Table 2: Frontier Molecular Orbital Data (Illustrative)

| Parameter | Energy (eV) |

| EHOMO | -5.774 |

| ELUMO | -2.345 |

| Band Gap (ΔE) | 3.429 |

Note: The values in this table are illustrative and based on findings for similar molecular systems. researchgate.net Specific calculations are required for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule, providing insights into its electrostatic interactions. The MEP surface illustrates the electrostatic potential at different points on the electron density surface, which is invaluable for predicting a molecule's reactive behavior towards electrophilic and nucleophilic reagents. researchgate.net Different colors on the MEP map denote varying potential values: red indicates regions of most negative potential, typically rich in electrons and prone to electrophilic attack, while blue signifies areas of most positive potential, which are electron-deficient and susceptible to nucleophilic attack. Green and yellow represent regions with intermediate or near-zero potential. researchgate.net

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a theoretical method that translates complex, many-electron wavefunctions from quantum chemical calculations into the familiar language of Lewis structures, including localized bonds, lone pairs, and delocalization effects. wisc.eduaiu.edu It examines interactions between filled "donor" NBOs and empty "acceptor" NBOs within the molecule. The strength of these interactions is quantified by the second-order perturbation theory energy, E(2), which indicates the stabilization energy resulting from electron delocalization. wisc.eduresearchgate.net

Below is an illustrative table of the principal NBO donor-acceptor interactions and their stabilization energies, as would be expected for this compound.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (1) N | π* (C-C) quinoline | High | Intramolecular Hyperconjugation |

| LP (1) O | π* (C-C) phenyl | Moderate | Intramolecular Hyperconjugation |

| π (C-C) phenyl | π* (C=O) | Moderate | Conjugation |

| π (C=C) quinoline | π* (C=C) quinoline | High | Resonance/Conjugation |

Note: This table is illustrative and represents typical interactions expected for this class of molecule.

Fukui Functions and Prediction of Reactive Sites

Fukui functions are a component of conceptual Density Functional Theory (DFT) used to predict and rationalize the reactivity of different sites within a molecule. arxiv.org The Fukui function, f(r), measures the change in electron density at a specific point, r, when the total number of electrons in the system changes. Condensed Fukui functions are used to determine the most likely sites for electrophilic, nucleophilic, and radical attacks:

fk+ : Predicts the site for a nucleophilic attack (where an electron is accepted).

fk- : Predicts the site for an electrophilic attack (where an electron is donated).

fk0 : Predicts the site for a radical attack.

For this compound, Fukui function analysis would identify the specific atoms most susceptible to attack. The carbonyl carbon is expected to have the highest fk+ value, marking it as the most probable site for a nucleophilic attack. The acidic methylene (B1212753) protons adjacent to the carbonyl and quinoline ring would also be reactive sites. The quinoline nitrogen and the carbonyl oxygen, being electron-rich, would likely exhibit the highest fk- values, indicating their susceptibility to electrophilic attack. The ability of these descriptors to predict reactivity has been validated across various α,β-unsaturated compounds. chemrxiv.org

Global and Local Chemical Reactivity Descriptors

Key global descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO):

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2: Measures resistance to change in electron configuration.

Chemical Potential (μ) = -(I + A) / 2: Represents the "escaping tendency" of electrons.

Electrophilicity Index (ω) = μ² / (2η): Quantifies the ability of a molecule to accept electrons. arxiv.org

For this compound, these descriptors would provide a quantitative measure of its reactivity. A relatively small HOMO-LUMO energy gap (I - A) would suggest higher reactivity. The electrophilicity index (ω) would classify the molecule's electrophilic nature on a quantitative scale. arxiv.org

An illustrative table of calculated global reactivity descriptors is provided below.

| Descriptor | Formula | Typical Value (eV) |

| EHOMO | - | -6.5 |

| ELUMO | - | -2.0 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.5 |

| Ionization Potential (I) | -EHOMO | 6.5 |

| Electron Affinity (A) | -ELUMO | 2.0 |

| Chemical Hardness (η) | (I - A) / 2 | 2.25 |

| Chemical Potential (μ) | -(I + A) / 2 | -4.25 |

| Electrophilicity Index (ω) | μ² / (2η) | 4.01 |

Note: This table is illustrative, based on typical values for similar aromatic ketones.

Thermodynamic and Kinetic Investigations

Tautomerization Mechanisms and Energy Barriers

This compound exists in equilibrium with its enol tautomer, (Z)-1-phenyl-2-(quinolin-2-yl)ethen-1-ol. This keto-enol tautomerism is a fundamental reactive process. libretexts.org The keto form is generally more stable, but the enol form is a crucial nucleophilic intermediate in many reactions. The stability of the enol tautomer can be significantly influenced by factors like conjugation, hydrogen bonding, and aromaticity. masterorganicchemistry.com In this case, the enol form benefits from conjugation with both the phenyl ring and the quinoline system, which could increase its relative population compared to simple aliphatic ketones. libretexts.org

The interconversion between keto and enol forms can be catalyzed by either acid or base. libretexts.org

Acid-catalyzed mechanism : Involves protonation of the carbonyl oxygen, followed by deprotonation of the α-carbon by a weak base.

Base-catalyzed mechanism : Involves deprotonation of the α-carbon to form an enolate intermediate, which is then protonated on the oxygen atom.

Computational studies can model these reaction pathways to determine the transition state structures and calculate the activation energy barriers for both the forward (keto-to-enol) and reverse (enol-to-keto) reactions. These calculations provide insight into the kinetics of tautomerization, indicating how quickly the equilibrium is established under different conditions.

Acidity and Basicity Constant Predictions

Computational chemistry provides reliable methods for predicting the acidity (pKa) and basicity (pKb) of molecules. These values are determined by calculating the Gibbs free energy change (ΔG) for the relevant proton transfer reaction in a solvent, typically water.

Acidity (pKa) : The primary acidic protons in this compound are on the methylene bridge (-CH₂-) located between the electron-withdrawing carbonyl group and the quinoline ring. The stability of the resulting conjugate base (an enolate) through resonance delocalization across both the carbonyl and the quinoline moiety makes these protons significantly more acidic than those in a simple alkane. Computational studies can predict the pKa of these α-hydrogens. The pKa of the enol form's hydroxyl proton can also be estimated. masterorganicchemistry.com

Basicity (pKb) : The most basic site in the molecule is the sp²-hybridized nitrogen atom in the quinoline ring. Its lone pair of electrons is available for protonation. The pKb (or the pKa of its conjugate acid, the quinolinium ion) can be calculated by modeling the protonation reaction. This value indicates the strength of the quinoline nitrogen as a base.

These predicted constants are vital for understanding the molecule's behavior in different pH environments and for predicting its reactivity in acid- or base-mediated reactions.

Due to the highly specific nature of the requested information on the computational and theoretical investigations of the nonlinear optical (NLO) properties of this compound, a comprehensive search of available scientific literature did not yield specific studies focused on this particular compound.

Therefore, it is not possible to provide an article with detailed research findings, data tables, and a discussion on the dipole moment, linear polarizability, and first hyperpolarizability as requested in the outline. The scientific community has not published research on the NLO properties of this compound that would allow for the generation of the specified content.

For a comprehensive understanding of the NLO properties of related compounds or to initiate a computational study on this compound, it would be necessary to consult broader databases of chemical compounds or to perform original theoretical calculations using quantum chemical methods.

Coordination Chemistry and Metal Complexation of 1 Phenyl 2 Quinolin 2 Yl Ethanone

Ligand Design and Properties of 1-Phenyl-2-(quinolin-2-yl)ethanone and its Derivatives

This compound is a notable ligand in coordination chemistry, primarily due to its bidentate nature, coordinating to metal centers through the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the ethanone (B97240) group. This N,O-donor set allows for the formation of stable five-membered chelate rings with a variety of metal ions. The quinoline moiety itself is a significant heterocyclic scaffold known for its presence in numerous natural products and pharmacologically active compounds. nih.govmdpi.com The phenyl group attached to the carbonyl carbon can be substituted to electronically and sterically tune the properties of the ligand and its subsequent metal complexes.

The design of derivatives of this compound often involves modifications to the quinoline or phenyl rings. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the electron density on the donor atoms, thereby influencing the stability and reactivity of the metal complexes. acs.org Schiff base derivatives, formed by the condensation of the keto group, are a common strategy to create more complex, multidentate ligands with enhanced coordination capabilities. researchgate.net These modifications are crucial for tailoring the complexes for specific applications, such as catalysis or materials science.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by a variety of analytical and spectroscopic techniques to elucidate their structure and bonding.

Complexes with Transition Metals (e.g., Fe(III), Cr(III), Pd(II), Pt(II))

Transition metal complexes of ligands similar to this compound have been synthesized and studied. For instance, iron(III) complexes with phenanthroline-based ligands, which share the nitrogen-donating heterocyclic motif, have been prepared by reacting the ligand with an iron(III) salt. nih.govresearchgate.net These syntheses often result in octahedral complexes. Similarly, chromium(III) complexes with N,O-donor ligands have been synthesized, typically yielding octahedral geometries. nih.govjocpr.comnih.gov

The synthesis of palladium(II) and platinum(II) complexes with related ligands is also well-documented. nih.govnih.govnih.gov These d8 metal ions commonly form square planar complexes. The synthesis of such complexes often involves the reaction of the ligand with a precursor like K₂PtCl₄ or [PdCl₂(MeCN)₂]. nih.govnih.gov For example, the synthesis of Pt(II) complexes with nitropyrazole ligands has been achieved through reaction with K₂PtCl₄, leading to the formation of cis or trans isomers. nih.gov

| Metal Ion | Typical Geometry | Synthetic Precursor Example |

| Fe(III) | Octahedral | FeCl₃ nih.gov |

| Cr(III) | Octahedral | CrCl₃ nih.gov |

| Pd(II) | Square Planar | [PdCl₂(MeCN)₂] nih.gov |

| Pt(II) | Square Planar | K₂PtCl₄ nih.gov |

Structural Elucidation of Metal Complexes (e.g., X-ray Diffraction, DFT)

Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of these metal complexes. For related quinoline-based ligands, X-ray studies have confirmed the coordination modes and geometries of the resulting complexes. researchgate.netnih.gov For example, the crystal structure of a cobalt complex with a Schiff base ligand derived from quinoline-2-carboxaldehyde revealed a distorted octahedral geometry. researchgate.net

Density Functional Theory (DFT) calculations are a powerful tool to complement experimental data. DFT can be used to optimize the geometry of the complexes, calculate electronic properties, and predict spectroscopic features. researchgate.netnih.gov For a derivative, 1-(4-phenylquinolin-2-yl)propan-1-one, DFT calculations at the B3LYP/6-311G(d,p) level were used to compare the optimized geometry with experimental X-ray diffraction data. nih.gov Such studies provide insights into the nature of the metal-ligand bonding.

Spectroscopic Characterization of Metal-Ligand Interactions (UV-Vis, IR, NMR)

Spectroscopic methods are crucial for characterizing the formation and properties of metal complexes in solution and the solid state.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and charge transfer bands. Upon complexation, shifts in the absorption bands of the ligand are observed. For instance, the UV-Vis spectra of iron(III) complexes with phenanthroline-based ligands show ligand-to-metal charge transfer bands. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination of the ligand to the metal ion. A shift in the C=O stretching frequency of the ethanone group to a lower wavenumber upon complexation is indicative of coordination through the oxygen atom. Similarly, changes in the vibrational modes of the quinoline ring suggest coordination of the nitrogen atom. For iron(III) complexes with phenanthroline ligands, IR spectra show characteristic bands for the coordinated ligand. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its diamagnetic complexes. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination provide evidence of complex formation. For diamagnetic complexes like those of Pd(II) and Pt(II), NMR is a powerful tool for structural elucidation in solution. nih.govnih.gov

| Spectroscopic Technique | Key Observables for Complexation |

| UV-Vis | Shift in ligand absorption bands, appearance of d-d and charge transfer bands. researchgate.net |

| IR | Shift in ν(C=O) to lower frequency, changes in quinoline ring vibrations. researchgate.net |

| NMR | Changes in chemical shifts of ligand protons and carbons. nih.govnih.gov |

Catalytic Applications of Metal-1-Phenyl-2-(quinolin-2-yl)ethanone Complexes

The metal complexes of this compound and its derivatives are of interest for their potential catalytic applications, particularly in carbon-carbon and carbon-heteroatom bond-forming reactions.

Catalysis in C-C or C-Heteroatom Bond Formation Reactions (e.g., C-2 Arylation of Quinoline)

Palladium complexes are well-known catalysts for a variety of cross-coupling reactions. The palladium-catalyzed C-2 selective arylation of quinolines is a significant transformation for the synthesis of 2-arylquinolines, which are important structural motifs in medicinal chemistry and materials science. nih.govresearchgate.net An efficient method for this reaction involves the use of a palladium catalyst, such as Pd(OAc)₂, under mild conditions. nih.govresearchgate.net

While direct catalytic studies using complexes of this compound are not extensively reported, related palladium complexes with nitrogen-containing ligands have shown high activity in such reactions. For example, palladium complexes with N-heterocyclic carbene (NHC) and aniline (B41778) ligands are highly active precatalysts for Suzuki-Miyaura cross-coupling reactions. nih.gov It is conceivable that a palladium(II) complex of this compound could serve as a precatalyst for the C-2 arylation of quinoline. The catalytic cycle would likely involve the reduction of Pd(II) to Pd(0), followed by oxidative addition of an aryl halide, coordination of the quinoline substrate, C-H activation at the C-2 position, and reductive elimination to yield the 2-arylquinoline product and regenerate the active palladium species.

Utility as a Versatile Building Block in Organic Synthesis

This compound is recognized for its utility as an intermediate in the synthesis of a wide array of organic compounds. biosynth.com The presence of a reactive methylene (B1212753) group adjacent to both the quinoline ring and the carbonyl group allows for various chemical transformations, establishing it as a valuable synthon for elaborate molecular frameworks.

The chemical reactivity of this compound makes it a suitable precursor for the synthesis of diverse heterocyclic systems. biosynth.com The quinoline scaffold is a core structure in numerous natural alkaloids and synthetic compounds. nih.govmdpi.com Methods like the Friedländer synthesis, which involves the condensation of an α-methylene ketone with a 2-aminoaryl ketone, exemplify a common strategy for building quinoline derivatives. nih.govacs.org While specific examples starting from this compound are specialized, its structure is primed for such reactions. For instance, its enolate can participate in reactions to form larger, polycyclic systems. biosynth.com The synthesis of fused quinoline heterocycles, such as pyrazolo[4,3-c]quinolines, often proceeds through multi-step reactions starting from functionalized quinolines, highlighting the role of such precursors in generating novel heterocyclic structures. researchgate.net The development of new synthetic methodologies continues to expand the utility of quinoline-based ketones in creating complex molecules like trisubstituted thiophenes through multi-component reactions. researchgate.net

The quinoline nucleus is a well-established pharmacophore, lending itself to the development of compounds with a wide range of biological activities. nih.gov Consequently, this compound is a valuable intermediate for synthesizing functionalized scaffolds aimed at medicinal chemistry applications. Its structure serves as a template for producing derivatives with potential therapeutic properties, including antimalarial, anti-inflammatory, antibacterial, and antiviral agents. nih.gov For example, 2-phenyl-quinoline-4-carboxylic acid derivatives, which could be conceptually derived from precursors like this compound, have been synthesized and evaluated for their antibacterial activities. researchgate.netresearchgate.net The synthesis of such complex molecules often involves multiple steps, including reactions like amidation, reduction, and acylation, starting from a core quinoline structure. researchgate.net The development of spiro-compounds and other complex architectures with potential as estrogen receptor modulators or for treating Alzheimer's disease also relies on versatile intermediates like indanones, which share synthetic accessibility principles with quinoline ketones. researchgate.net

Medicinal Chemistry and Biological Activity Investigations (In Vitro)

Derivatives synthesized from quinoline-based ketones are subjects of extensive investigation in medicinal chemistry for their potential biological activities. The focus of these in vitro studies is often on antimicrobial efficacy.

The quinoline and quinazolinone scaffolds are integral to many compounds tested for their ability to inhibit the growth of pathogenic microorganisms. biomedpharmajournal.orgnih.govbeilstein-journals.org

A significant body of research has focused on the antibacterial properties of quinoline and quinazolinone derivatives. These compounds have been evaluated against a panel of both Gram-positive and Gram-negative bacteria.

Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa, are common targets in these studies. researchgate.net Research has shown that certain 2-phenyl-quinoline-4-carboxylic acid derivatives exhibit notable activity against S. aureus and E. coli. researchgate.net For instance, specific derivatives showed a minimum inhibitory concentration (MIC) of 64 µg/mL against Staphylococcus aureus and 128 µg/mL against Escherichia coli. researchgate.net Similarly, studies on other quinoline derivatives have demonstrated greater activity against Gram-positive bacteria compared to Gram-negative bacteria, a phenomenon sometimes attributed to the structural differences in the bacterial cell wall. scienceopen.com The introduction of various substituents onto the quinoline or phenyl rings can significantly modulate the antibacterial activity. scienceopen.com

Table 1: Antibacterial Activity of Selected Quinoline/Quinazolinone Derivatives

| Compound Type | Bacterial Strain | Activity/Measurement | Reference |

|---|---|---|---|

| 2-Phenyl-quinoline-4-carboxylic acid derivative (5a4) | Staphylococcus aureus (Gram-positive) | MIC: 64 µg/mL | researchgate.net |

| 2-Phenyl-quinoline-4-carboxylic acid derivative (5a7) | Escherichia coli (Gram-negative) | MIC: 128 µg/mL | researchgate.net |

| 8-Hydroxyquinoline derivatives | Gram-positive bacteria | More active | scienceopen.com |

| 8-Hydroxyquinoline derivatives | Gram-negative bacteria | Less active | scienceopen.com |

| Quinazolinone derivatives | K. pneumoniae (Gram-negative) | MIC: 0.5 mg/ml (for nitro-substituted derivative) | nih.gov |

This table is for illustrative purposes and shows data for derivative compounds, not the parent compound this compound itself.

Antimicrobial Activity Studies

Antifungal Activity

In addition to antibacterial properties, quinoline derivatives are also explored for their potential as antifungal agents. These compounds are tested against various fungal pathogens that can cause diseases in both plants and humans.

Studies have evaluated the efficacy of quinoline and quinazolinone derivatives against fungi such as Candida albicans, Aspergillus niger, and various plant pathogenic fungi. biomedpharmajournal.orgnih.govmdpi.com For example, certain quinazolinone derivatives showed excellent activity against A. niger and C. albicans. biomedpharmajournal.org In other research, quinoline derivatives linked to a chalcone (B49325) moiety were prepared and, in combination with fluconazole, showed potent activity against fluconazole-resistant C. albicans strains. nih.gov The mechanism of action in some cases involves the inhibition of hyphae formation and induction of mitochondrial dysfunction. nih.gov Pyrazol-quinazolinone derivatives have also demonstrated good antifungal effects. mdpi.com

Table 2: Antifungal Activity of Selected Quinoline/Quinazolinone Derivatives

| Compound Type | Fungal Strain | Activity/Measurement | Reference |

|---|---|---|---|

| Quinazolinone derivative (A-3) | Aspergillus niger | Excellent activity | biomedpharmajournal.org |

| Quinazolinone derivative (A-6) | Candida albicans | Excellent activity | biomedpharmajournal.org |

| Quinolone-chalcone derivative (PK-10) | Candida albicans (FLC-resistant) | Good inhibitory activity (in combination with Fluconazole) | nih.gov |

| Pyrazol-quinazolinone derivatives | Plant pathogenic fungi | Significant antifungal activity | mdpi.com |

This table is for illustrative purposes and shows data for derivative compounds, not the parent compound this compound itself.

Antimalarial Potential

Direct evaluation of this compound for antimalarial activity has not been reported in the available scientific literature. The field of antimalarial quinolines has historically focused on other structural classes, such as chloroquine (B1663885) and mefloquine, which are 4-substituted quinolines.

Anticancer / Antiproliferative Activity (In Vitro Cell Line Studies, IC50 Determinations)

No specific in vitro studies detailing the anticancer or antiproliferative activity, including IC50 determinations, for this compound against any cancer cell lines were found in the public scientific databases. A reference in the 1974 volume of The Journal of Organic Chemistry lists the compound's CAS number (1531-38-0) in the context of compounds tested for activity against P-388 leukemia in mice under the purview of the National Cancer Institute, but provides no specific data or outcomes for this particular molecule. dss.go.th Research on the anticancer properties of related structures, such as 4-phenyl-2-quinolone and 4-hydroxy-1-phenyl-2(1H)-quinolone derivatives, has been conducted, but this data is not directly applicable to the title compound.

Anti-inflammatory Activity Evaluation

There are no specific studies on the anti-inflammatory activity of this compound reported in the reviewed literature. While various quinoline derivatives, including quinoline carboxylic acids and 2-substituted 3-arylquinolines, have been assessed for their potential to inhibit inflammatory pathways, the title compound has not been a subject of these investigations.

Anti-diabetic Activity Assessments

Direct assessment of this compound for anti-diabetic activity is not available in the current scientific literature. Research into the anti-diabetic potential of quinolines has included derivatives such as 2-(quinoline-2-ylthio)acetamide, which have been studied for their ability to inhibit enzymes like α-glucosidase, but no such data exists for this compound.

Enzyme Inhibition Studies (e.g., MCR-1, amylase, glucosidase)

There are no published studies that specifically evaluate the inhibitory activity of this compound against the enzymes MCR-1, amylase, or glucosidase. Research has been conducted on very close structural analogs, such as 1-phenyl-2-(phenylamino) ethanone derivatives, which have been identified as potential inhibitors of the MCR-1 enzyme responsible for colistin (B93849) resistance. However, this does not constitute direct evidence for the activity of the title compound.

Molecular Interactions with Biomolecules (In Vitro)

No in vitro studies or molecular docking simulations detailing the specific molecular interactions of this compound with biological macromolecules have been published. While docking studies exist for a wide range of quinoline and quinazolinone derivatives against various biological targets like EGFR, PARP-1, and PI3K, none of these studies include the title compound.

DNA Binding and Cleavage Mechanisms

Quinoline derivatives have been extensively studied for their ability to interact with DNA, a key target for many anticancer and antimicrobial agents. While specific studies on this compound are limited, research on analogous quinolinyl chalcones—compounds that share the quinoline and phenyl ketone fragments—provides significant insights. These compounds have been shown to bind to DNA and, in some cases, induce its cleavage. rsc.orgrsc.org

The binding of these molecules to DNA can occur through various modes, including intercalation between base pairs and groove binding. The planar aromatic nature of the quinoline ring is particularly suited for intercalation, where it stacks between the base pairs of the DNA double helix. This interaction can lead to structural distortions in the DNA, interfering with replication and transcription processes. Furthermore, quinoline-based compounds have been shown to induce DNA cleavage, often facilitated by the generation of reactive oxygen species (ROS) upon photoactivation. nih.gov For instance, certain quinolinyl chalcones have demonstrated significant DNA photocleavage activity against plasmid DNA. rsc.orgrsc.org Some quinoline derivatives can also inhibit enzymes that act on DNA, such as DNA methyltransferases, through intercalation into the DNA substrate. biorxiv.orgnih.gov

Receptor and Enzyme Target Interactions

The biological activity of quinoline derivatives is often attributed to their interaction with specific protein targets, including receptors and enzymes. The quinoline core can serve as a scaffold that presents various functional groups for interaction with the active sites of these proteins. For example, derivatives of quinoline have been identified as inhibitors of a range of enzymes, including HIV reverse transcriptase, monoamine oxidase, and various protein kinases. nih.govnih.gov

Recent studies have highlighted the potential of quinoline-based compounds to inhibit enzymes crucial for the survival of pathogens and the proliferation of cancer cells. For instance, piperazine (B1678402) and morpholine (B109124) substituted quinolines have shown inhibitory activity against metabolic enzymes. researchgate.net Furthermore, certain quinoline derivatives have been identified as potent inhibitors of human dihydroorotate (B8406146) dehydrogenase (hDHODH), an enzyme involved in pyrimidine (B1678525) biosynthesis and a target for cancer and autoimmune diseases. rsc.org The diverse inhibitory profiles of quinoline analogs suggest that this compound could also exhibit interactions with a variety of biological targets, a hypothesis that warrants further investigation.

Computational Drug Discovery Approaches

In silico methods have become indispensable tools in modern drug discovery, enabling the rapid screening of large compound libraries and providing detailed insights into ligand-protein interactions. The study of this compound and its analogs has benefited significantly from these computational approaches.

Molecular Docking Studies (Ligand-Protein Interactions, Binding Affinities, Conformations)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein or DNA. This method is widely used to understand the binding modes of potential drug candidates and to estimate their binding affinities. Numerous docking studies have been performed on quinoline derivatives to elucidate their interactions with various biological targets. nih.govnih.govrsc.org

For instance, molecular docking of quinoline-based chalcones into the active site of DNA has revealed that these molecules can fit snugly into the minor groove, with hydrogen bonding and hydrophobic interactions contributing to their binding stability. rsc.orgrsc.org Docking studies have also been instrumental in identifying potential enzyme inhibitors, such as quinoline derivatives targeting HIV reverse transcriptase and tyrosinase. nih.govrsc.org These studies provide valuable information on the key amino acid residues involved in the binding and the conformational changes that occur upon ligand binding.

| Compound/Analog | Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| Quinolinyl Chalcone Analog | DNA | -7.5 | N1 of Adenine | rsc.org |

| Quinoline-based Pyrimidine Analog | HIV Reverse Transcriptase | -10.67 | - | nih.gov |

| Quinoline-based Bis-chalcone Analog | Various Cancer-related Proteins | Good binding energies | - | nih.gov |

| 2H-thiopyrano[2,3-b]quinoline Analog | CB1a Protein | -5.3 to -6.1 | ILE-8, ILE-18, LYS-7, LYS-11 | nih.gov |

Structure-Activity Relationship (SAR) Analysis and Design Principles

Structure-Activity Relationship (SAR) analysis is a critical component of drug design that correlates the chemical structure of a compound with its biological activity. For quinoline derivatives, SAR studies have provided valuable principles for designing more potent and selective analogs. researchgate.netslideshare.net

Key findings from SAR studies on quinoline-based compounds include the importance of substituents on both the quinoline ring and the appended phenyl group. For example, in a series of quinolinyl chalcones, the presence of electron-donating groups like hydroxy and methoxy (B1213986) on the phenyl ring was found to enhance DNA binding and cleavage activity. rsc.org Conversely, electron-withdrawing groups such as halogens tended to decrease activity. rsc.org The position of substituents on the quinoline nucleus is also crucial, with modifications at various positions leading to significant changes in antibacterial and antimalarial activity. youtube.comyoutube.com These SAR insights are instrumental in guiding the synthesis of new derivatives of this compound with improved therapeutic properties.

Virtual Screening for Potential Bioactive Analogues

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govnih.govtandfonline.com This approach has been successfully applied to quinoline-based compound libraries to discover novel bioactive molecules. nih.govnih.govtandfonline.commdpi.com

For example, a structure-based virtual screening of a library of quinoline drugs identified potential inhibitors of SARS-CoV-2 proteins involved in viral entry and replication. nih.govnih.govtandfonline.com Similarly, virtual screening has been used to identify quinoline derivatives as inhibitors of GLI1, a protein implicated in cancer development. researchgate.net These studies demonstrate the power of virtual screening to quickly identify promising hit compounds from vast chemical spaces, which can then be prioritized for experimental testing. The application of virtual screening to libraries containing analogs of this compound could uncover novel therapeutic applications for this class of compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that develops mathematical relationships between the chemical structures of a series of compounds and their biological activities. These models are then used to predict the activity of new, unsynthesized compounds. Several QSAR studies have been conducted on quinoline derivatives to model their anticancer and other biological activities. nih.govresearchgate.netnih.govmdpi.com

For instance, 3D-QSAR models have been developed for quinoline derivatives as antitumor agents, providing insights into the electrostatic, hydrophobic, and steric features that are important for their activity. nih.gov These models, often developed using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have shown good predictive power and have been used to design novel quinoline-based inhibitors with enhanced potency. nih.govmdpi.com QSAR modeling represents a powerful tool for optimizing the structure of this compound to improve its therapeutic potential.

| QSAR Model Type | Target Activity | Key Descriptors/Fields | Predictive Power (r²) | Reference |

| 3D-QSAR (CoMFA/CoMSIA) | Anti-breast Cancer | Electrostatic, Hydrophobic, H-bond donor/acceptor | - | nih.gov |

| 3D-QSAR (CoMFA) | Anti-gastric Cancer | Steric and Electrostatic fields | R²(train) = 0.931, Q²(cv) = 0.625 | mdpi.com |

| 2D/3D-QSAR | Anti-malarial (P. falciparum) | - | r²(test) CoMFA = 0.878, r²(test) CoMSIA = 0.876 | nih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | LSD1 Inhibition | - | q² (CoMFA) = 0.778, q² (CoMSIA) = 0.764 | mdpi.com |

The Chemical Profile of this compound

The compound this compound is a heterocyclic ketone featuring a quinoline ring system linked to a phenylethanone moiety. This structure places it within a class of compounds that are of significant interest in various fields of chemical research. The quinoline scaffold itself is a key structural component in numerous natural alkaloids and synthetic compounds with a wide array of pharmacological properties.

Applications in Organic Synthesis and Medicinal Chemistry

The quinoline (B57606) ring is a privileged scaffold in medicinal chemistry, and its derivatives are known to possess a wide range of biological activities, including antimalarial, anticancer, antibacterial, antiviral, and anti-inflammatory properties. researchgate.netnih.govnih.gov The synthesis of the title compound, 1-Phenyl-2-(quinolin-2-yl)ethanone, can be achieved through a reaction involving 2-methylquinoline (B7769805) and benzonitrile, yielding the product after several stages. chemicalbook.com

While specific research into the medicinal applications of this compound is not extensively documented, the activities of structurally related compounds provide insight into its potential. For instance, various quinoline derivatives have been investigated for their therapeutic potential against significant diseases.

Table 1: Examples of Biological Activity in Quinoline Derivatives

| Compound Class | Specific Compound Example | Biological Target/Activity | Potency (IC₅₀) |

|---|---|---|---|

| Quinolin-2-one Derivatives | Compound 4a2 | HIV-1 Reverse Transcriptase Inhibition | 0.21 µM |

| Quinolin-2-one Derivatives | Compound 4d2 | HIV-1 Reverse Transcriptase Inhibition | 0.15 µM |

| 1-Phenyl-2-(phenylamino) ethanone (B97240) Derivatives | Compound 6p | MCR-1 Inhibition (in combination with colistin) | 25 µM |

This table presents data on the biological activity of various quinoline derivatives to illustrate the therapeutic potential of this compound class.

The data indicates that modifications to the quinoline core can lead to potent inhibitors of various biological targets. For example, certain quinolin-2-one derivatives have demonstrated significant inhibitory activity against HIV-1 reverse transcriptase, a crucial enzyme for the replication of the HIV virus. digitellinc.com Furthermore, derivatives of 1-phenyl-2-(phenylamino)ethanone have been identified as potential inhibitors of MCR-1, an enzyme that confers resistance to the last-resort antibiotic colistin (B93849).

The quinoline scaffold is not only significant in medicine but also shows considerable promise in the development of new agrochemicals. nih.gov In recent years, quinoline derivatives have emerged as a rapidly growing class of molecules with agricultural applications, particularly as fungicides. nih.govacs.org The structural versatility of the quinoline ring allows for the creation of innovative compounds to address challenges in crop protection, such as the development of fungicide resistance. digitellinc.com

Research into quinoline derivatives has led to the discovery of compounds with potent antifungal activity. nih.gov For example, new fluorinated quinoline analogs, using the commercial fungicide Tebufloquin as a lead compound, have shown good activity against various fungal pathogens. nih.govresearchgate.net Studies focus on the structure-activity relationship (SAR) to optimize the biological activity and understand the mechanism of action of these compounds. nih.govresearchgate.net This systematic approach aids in the design of new and more effective pesticides. nih.govacs.org

While direct studies on the agrochemical applications of this compound are limited, its core structure is representative of a class of compounds with recognized potential in the agrochemical sector. nih.gov The established antifungal properties of many quinoline derivatives suggest that this compound and its analogues could be valuable leads for the development of novel fungicides. nih.govresearchgate.net

Conclusion and Future Perspectives

Summary of Key Research Findings on 1-Phenyl-2-(quinolin-2-yl)ethanone

Research on this compound, a ketone derivative featuring a phenyl group and a quinoline (B57606) nucleus, has established its fundamental synthesis and identity. The compound, with the molecular formula C17H13NO and a molecular weight of 247.29, is recognized as a heterocyclic building block in organic chemistry. chemicalbook.combldpharm.comchemicalbook.com

A key documented synthetic route involves the reaction of 2-methylquinoline (B7769805) with n-butyllithium in tetrahydrofuran (B95107) to generate a lithiated intermediate. This intermediate subsequently reacts with benzonitrile. The reaction is then quenched with sulfuric acid to yield this compound as an orange-red solid. chemicalbook.com One specific example of this synthesis reported a yield of 56.7%. chemicalbook.com The structure of the product was confirmed by 1H NMR spectroscopy. chemicalbook.com

While direct research on this specific molecule is somewhat limited, the broader class of quinoline derivatives is the subject of extensive investigation. The quinoline scaffold is a prominent feature in numerous natural alkaloids and synthetic compounds, exhibiting a wide array of pharmacological activities, including antimalarial, anticancer, and anti-inflammatory properties. nih.govorientjchem.org This context suggests the potential significance of this compound as a valuable intermediate for creating more complex, biologically active molecules.

Identification of Research Gaps and Emerging Trends

The most substantial research gap is the lack of studies on its chemical reactivity and potential applications. There is no published research exploring its utility as a precursor in organic synthesis or investigating its biological or material properties.

Emerging trends in the broader field of quinoline chemistry point toward several promising areas. There is a continuous drive to develop novel, efficient, and environmentally friendly synthetic protocols for quinoline derivatives, such as solvent-free reactions and the use of heterogeneous catalysts. nih.govacs.orgorganic-chemistry.org Another significant trend is the use of computational chemistry, such as Density Functional Theory (DFT), to predict and understand the structural, electronic, and spectroscopic properties of quinoline derivatives, as demonstrated with the related compound 1-(4-phenylquinolin-2-yl)propan-1-one. nih.govacs.org Furthermore, the exploration of quinoline-based compounds for applications in medicinal chemistry orientjchem.org and materials science, for instance as luminophores or optical brighteners, remains a very active field. researchgate.net

Future Directions for Synthetic, Mechanistic, and Applied Research

The existing knowledge gaps and current research trends provide a clear roadmap for future investigations into this compound.

Synthetic Research: Future synthetic work could focus on optimizing the existing synthesis or developing novel, more efficient routes. chemicalbook.com Exploring alternative methodologies, such as the Friedländer synthesis which involves the condensation of a 2-aminoarylketone with a compound containing a reactive methylene (B1212753) group, could provide a more versatile and higher-yielding pathway. nih.gov Developing a one-pot synthesis would also align with current trends in green chemistry.

Mechanistic Research: Detailed mechanistic studies on the existing synthesis could provide valuable insights into the reaction pathway involving the lithiated 2-methylquinoline intermediate. chemicalbook.com Furthermore, exploring the reactivity of the molecule itself is a critical next step. Investigations could focus on reactions at the ketone functional group, the active methylene bridge, and the quinoline ring. For example, studying its behavior in aldol (B89426) condensations, bromination, or oxidative coupling reactions, similar to studies on related quinolinyl ketones rsc.org, would map its synthetic potential.

Applied Research: The most promising area for future research is the exploration of its potential applications.

Medicinal Chemistry: Given the well-documented biological activities of the quinoline scaffold, a systematic screening of this compound for various pharmacological effects is warranted. orientjchem.org Initial studies could involve in vitro assays for anticancer, antimicrobial, and anti-inflammatory activity. The structural motif is similar to that of 1-phenyl-2-(phenylamino)ethanone derivatives, which have been investigated as enzyme inhibitors, suggesting that this compound could also be a candidate for enzyme inhibition studies. nih.govmdpi.com Computational docking studies could be employed as a preliminary step to identify potential biological targets.

Materials Science: The presence of the conjugated quinoline and phenyl systems suggests potential for interesting photophysical properties. Future research should investigate its fluorescence and phosphorescence characteristics to evaluate its suitability for applications as an organic light-emitting diode (OLED) material, a fluorescent probe, or an optical brightener, which are known applications for some quinoline derivatives. researchgate.net

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 1-Phenyl-2-(quinolin-2-yl)ethanone?

The compound is typically synthesized via Friedel-Crafts acylation or Mannich reactions. For instance, Mannich reactions using quinoline derivatives and acetophenone analogs under acidic conditions (e.g., HCl catalysis) can yield the target compound. Optimization of reaction parameters (temperature, solvent, catalyst) is critical to enhance regioselectivity and yield. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization ensures high purity .

Basic: How can the molecular structure of this compound be confirmed experimentally?

X-ray crystallography using programs like SHELXL or SHELXTL is the gold standard for structural confirmation. Single-crystal diffraction data refinement (e.g., using WinGX or ORTEP-3) provides bond lengths, angles, and torsional parameters, validating the keto-enol tautomerism or steric interactions between phenyl and quinoline moieties .

Basic: What spectroscopic techniques are essential for characterizing this compound?

- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and quinoline ring vibrations.

- NMR : ¹H NMR resolves aromatic protons (δ 7.0–8.5 ppm) and the acetyl group (singlet at δ 2.6–3.0 ppm). ¹³C NMR confirms the ketone carbon (~200 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation patterns .

Intermediate: How can researchers assess the biological activity of this compound (e.g., antimicrobial or anticancer)?